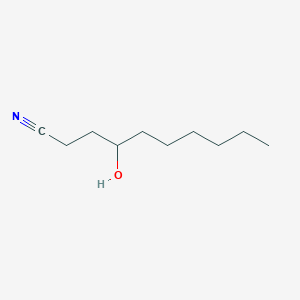

4-Hydroxydecanenitrile

Description

General Significance of Hydroxynitriles as Multifunctional Building Blocks in Organic Chemistry

Hydroxynitriles, also known as cyanohydrins, are organic compounds characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) functional group. sparkl.mesavemyexams.comsavemyexams.com This dual functionality makes them highly valuable as multifunctional building blocks in organic synthesis. nih.govrsc.orgdigitellinc.com The hydroxyl group can be oxidized to a ketone or an aldehyde, or it can be substituted, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com This reactivity allows for the transformation of hydroxynitriles into a wide range of other compounds, including amino acids, hydroxy acids, and various heterocyclic compounds. chemguide.co.uk Their utility is particularly evident in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net

Structural Classification and Nomenclature of Hydroxynitriles: Focus on Alpha- and Gamma-Isomers

Hydroxynitriles are classified based on the relative positions of the hydroxyl and nitrile groups on the carbon chain. The most common are α-hydroxynitriles, where the hydroxyl and nitrile groups are attached to the same carbon atom. learncbse.inmadsci.org These are typically formed by the addition of hydrogen cyanide to aldehydes or ketones. chemguide.co.ukmadsci.org

β- and γ-hydroxynitriles, where the hydroxyl group is on the second or third carbon atom relative to the nitrile group, are also significant. nih.gov For instance, 4-hydroxydecanenitrile is a γ-hydroxynitrile. The nomenclature of hydroxynitriles follows standard IUPAC rules, with the nitrile group typically taking precedence in the numbering of the carbon chain. youtube.com For example, the product of the reaction between ethanal and hydrogen cyanide is named 2-hydroxypropanenitrile. youtube.comchemguide.co.uk

Historical Development and Contemporary Relevance of Hydroxynitrile Research

The study of hydroxynitriles dates back to the 19th century, with the first application of a hydroxynitrile lyase (HNL) reported in 1837. researchgate.net These enzymes catalyze the stereoselective synthesis of cyanohydrins, a crucial process for producing enantiomerically pure compounds. researchgate.net The development of HNLs as reliable tools in organic synthesis has been a significant area of research. researchgate.net In recent years, there has been a renewed interest in HNLs for their potential in environmentally friendly catalysis. researchgate.net Contemporary research focuses on discovering new HNLs from various natural sources and improving their properties through protein engineering. researchgate.netacs.org

The Unique Position of this compound within the Hydroxynitrile Class for Specific Synthetic Targets

While the broader class of hydroxynitriles is well-studied, specific members like this compound offer unique advantages for certain synthetic applications. Its ten-carbon chain provides a lipophilic character that can be advantageous in the synthesis of molecules designed to interact with biological membranes or other nonpolar environments. The position of the hydroxyl group at the C4 position allows for specific cyclization reactions to form five-membered rings, such as lactones or pyrrolidines, which are common motifs in natural products and pharmaceuticals.

The following table outlines the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H19NO |

| IUPAC Name | This compound |

| Position of -OH Group | C4 (gamma position) |

| Carbon Chain Length | 10 |

The specific arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of complex target molecules where both the nitrile and hydroxyl functionalities can be strategically manipulated.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24241-73-4 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

4-hydroxydecanenitrile |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-5-7-10(12)8-6-9-11/h10,12H,2-8H2,1H3 |

InChI Key |

RESCJRKGWMKRCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC#N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxydecanenitrile and Analogous Hydroxynitriles

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies provide an effective means to synthesize chiral hydroxynitriles, leveraging the precision of biocatalysts to overcome challenges faced by traditional chemical methods. These approaches often involve the use of enzymes to create a key chiral center, which is then further elaborated through chemical transformations.

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing enantiomerically enriched cyanohydrins. acs.org This biocatalytic reaction is a cornerstone of chemoenzymatic routes to chiral α-hydroxynitriles. rsc.org

The stereoselectivity of HNLs, which determines whether the (R)- or (S)-enantiomer of the cyanohydrin is produced, is dictated by the three-dimensional structure of the enzyme's active site. HNLs belong to different protein superfamilies, and their catalytic mechanisms can vary. nih.gov

Many HNLs, such as those from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL), are members of the α/β hydrolase superfamily. nih.govebi.ac.uk Their catalytic activity relies on a conserved catalytic triad (B1167595) of amino acids: serine, histidine, and aspartate. nih.govwikipedia.org In these enzymes, the serine residue acts as a nucleophile, attacking the carbonyl carbon of the aldehyde substrate to form a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" formed by other amino acid residues in the active site. nih.gov The orientation of the aldehyde within the active site, guided by specific amino acid residues, determines the facial selectivity of the cyanide attack, leading to either the (R)- or (S)-product. scienceopen.com

Table 1: Key Catalytic Residues in HNLs

| Enzyme | Selectivity | Key Residues | Function |

|---|---|---|---|

| Hevea brasiliensis HNL (HbHNL) | (S) | Ser80, His235, Asp207 | Catalytic triad |

| Cys81, Thr11 | Form oxyanion hole | ||

| Lys236 | Substrate orientation, stabilization of cyanide | ||

| Arabidopsis thaliana HNL (AtHNL) | (R) | Ser81, His236, Asp208 | Catalytic triad |

Data compiled from multiple sources. nih.govwikipedia.orgscienceopen.com

To enhance the practical application of HNLs in synthesis, various strategies for reaction optimization have been developed, including the use of biphasic systems and enzyme immobilization.

Enzyme Immobilization: Immobilizing HNLs on solid supports offers several advantages, including enhanced stability, easier separation of the biocatalyst from the reaction mixture, and the potential for continuous operation. researchgate.netrsc.org Various materials have been employed as supports, such as Celite and silica (B1680970) gel. researchgate.netmdpi.com For example, the HNL from Prunus amygdalus has been successfully immobilized on Celite, allowing for its use in buffer-saturated MTBE with high conversions of benzaldehyde (B42025) to (R)-mandelonitrile. mdpi.com The tight packing of the immobilized enzyme was found to be crucial for suppressing the non-enzymatic background reaction and achieving high enantioselectivity. mdpi.com

Table 2: Comparison of HNL Reaction Systems

| System | Advantages | Disadvantages |

|---|---|---|

| Aqueous Monophasic | Simple setup | Low solubility of hydrophobic substrates |

| Biphasic (Aqueous/Organic) | Increased substrate loading, reduced substrate hydrolysis, extended enzyme lifetime | Mass transfer limitations between phases |

| Immobilized Enzyme | Enhanced stability, reusability of enzyme, potential for continuous flow | Potential for mass transfer limitations, cost of immobilization |

Data compiled from multiple sources. nih.govresearchgate.netrsc.orgmdpi.com

While many HNLs show a preference for aromatic aldehydes, several have been identified that can accept aliphatic aldehydes as substrates, which is crucial for the synthesis of compounds like 4-hydroxydecanenitrile. nih.gov The efficiency and enantioselectivity of the hydrocyanation of aliphatic aldehydes can vary significantly depending on the specific HNL and the chain length of the aldehyde.

For example, the (S)-selective HNL from Baliospermum montanum (BmHNL) tolerates a range of aromatic aldehydes and can also accept some long-chain fatty aldehydes. nih.gov Similarly, the HNL from Manihot esculenta (MeHNL) can catalyze the addition of HCN to aliphatic aldehydes. ebi.ac.uk However, for some HNLs, the conversion rates and enantioselectivities may be lower for aliphatic substrates compared to aromatic ones. nih.gov The development of HNLs with a broader substrate scope for aliphatic aldehydes remains an active area of research.

Table 3: Substrate Scope of Selected HNLs with Aliphatic Aldehydes

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| PeHNL | Cyclohexylformaldehyde | Low | Low |

| MeHNL | C5-C8 aldehydes | Moderate | High |

| S-BmHNL | Long-chain fatty aldehydes | Partial | Moderate to High |

Data compiled from multiple sources. Note: Specific values for conversion and ee can vary based on reaction conditions. nih.govebi.ac.uk

Directed evolution and protein engineering have emerged as powerful tools for tailoring the properties of HNLs to meet specific synthetic needs. acs.orgnih.gov These techniques allow for the modification of enzyme characteristics such as substrate specificity, catalytic activity, stereoselectivity, and stability. nih.govacs.org

By introducing mutations into the gene encoding an HNL, libraries of enzyme variants can be created and screened for improved performance. scilit.comnih.gov For example, site-directed mutagenesis of an HNL from Passiflora edulis (PcHNL5) led to variants with increased turnover frequency, yield, and enantioselectivity in the synthesis of bulky (R)-cyanohydrins. researchgate.net Similarly, computational approaches can be used to guide the design of mutations that are predicted to enhance enzyme stability or activity. rsc.org These strategies hold significant promise for developing HNLs that are highly efficient and selective for the synthesis of specific target molecules like this compound. stanford.edu

In a complementary chemoenzymatic approach, racemic cyanohydrins can be resolved through enantioselective microbial hydrolysis to produce chiral α-hydroxy acids. This method provides an alternative route to optically active building blocks.

For instance, the microorganism Rhodococcus butanica has been shown to hydrolyze both enantiomers of aliphatic and aromatic cyanohydrins to yield optically active α-hydroxy acids. tandfonline.com This microbial hydrolysis can proceed with high enantioselectivity. In some cases, the enantiomeric excess of the resulting α-hydroxy acid product was even higher than that of the starting cyanohydrin substrate. tandfonline.com This methodology has been successfully applied to the synthesis of optically pure (R)-4-dodecanolide, starting from (R)-2-hydroxydecanenitrile, demonstrating its utility in preparing valuable chiral compounds. tandfonline.com

**Table 4: Microbial Hydrolysis of Racemic Cyanohydrins by *Rhodococcus butanica***

| Substrate (±) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Mandelonitrile (B1675950) | (R)-Mandelic acid | 27 | 90 |

| (S)-Mandelonitrile | 44 | 78 | |

| Ethyl 2-hydroxy-4-phenylbutanoate | (R)-2-Hydroxy-4-phenylbutanoic acid | 47 | 59 |

| (S)-Ethyl 2-hydroxy-4-phenylbutanoate | 44 | 67 | |

| 2-Hydroxy-4-phenylbutanenitrile | (R)-2-Hydroxy-4-phenylbutanoic acid | 34 | 97 |

| (S)-2-Hydroxy-4-phenylbutanenitrile | 62 | 51 |

Data from the hydrolysis of racemic substrates. tandfonline.com

Microbial Hydrolysis of Cyanohydrins for Chiral Alpha-Hydroxy Acid Derivatives

Asymmetric Chemical Synthetic Routes

Parallel to biocatalytic methods, asymmetric chemical synthesis provides a powerful alternative for producing enantiopure hydroxynitriles. These routes often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction, directly yielding an enantioenriched product.

The addition of a cyanide source to an aldehyde (hydrocyanation) is a direct method for synthesizing hydroxynitriles (cyanohydrins). libretexts.org To achieve enantioselectivity, this reaction can be catalyzed by a chiral Lewis acid. The Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the cyanide ion. When the Lewis acid is part of a chiral complex, it creates a chiral environment around the aldehyde, forcing the cyanide nucleophile to attack from a specific face, thereby producing one enantiomer of the cyanohydrin in excess.

Chiral titanium complexes have proven to be effective catalysts for the enantioselective hydrocyanation of aldehydes. umich.edunih.gov A common approach involves the use of trimethylsilylcyanide (TMSCN) as the cyanide source, which adds to the aldehyde to form a silylated cyanohydrin. This product can then be easily hydrolyzed to yield the final hydroxynitrile.

One prominent example is the use of a catalyst formed in situ from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and a chiral Schiff base (Salen-type) ligand. umich.edu This complex catalyzes the addition of TMSCN to a variety of aromatic and aliphatic aldehydes, yielding cyanohydrins with good to high enantiomeric excess (ee). umich.edu For instance, the reaction with benzaldehyde can achieve up to 87% ee. umich.edu Similarly, catalysts derived from β-amino alcohols and Ti(Oi-Pr)₄ have also been shown to be highly efficient, converting a broad range of aldehydes into their corresponding cyanohydrins with high yields and enantioselectivities. nih.gov

Table 3: Enantioselective Cyanosilylation of Various Aldehydes Catalyzed by a Chiral Salen-Ti(Oi-Pr)₄ Complex

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 72 | 87.1 |

| 4-Chlorobenzaldehyde | 76 | 84.0 |

| 4-Methylbenzaldehyde | 60 | 82.0 |

| (E)-Cinnamaldehyde | 77 | 74.6 |

| Methacrolein | 61 | 77.9 |

| Pivalaldehyde | 85 | 73.0 |

| Nonanal (n-C₈H₁₇CHO) | 58 | 22.4 |

| Data from a study on asymmetric silylcyanation catalyzed by a specific chiral titanium complex, showing the effectiveness across different aldehyde structures. umich.edu Note the lower enantioselectivity for the long-chain aliphatic aldehyde, nonanal, which is structurally analogous to the aldehyde precursor for this compound. |

The success of chiral Lewis acid catalysis hinges on the design of the chiral ligand. The ligand's structure dictates the three-dimensional environment around the metal center, which is directly responsible for the stereochemical control of the reaction. nih.gov In titanium-catalyzed hydrocyanation, the ligand binds to the titanium atom, and this chiral complex then coordinates to the aldehyde.

The steric and electronic properties of the ligand are critical. Bulky substituents on the ligand can effectively shield one face of the coordinated aldehyde, directing the incoming cyanide nucleophile to the opposite face. The rigidity of the ligand's backbone is also important; a more rigid structure often leads to better stereochemical communication and higher enantioselectivity. nih.gov

For example, in the catalysis by Salen-titanium complexes, modifications to the Salen ligand framework, such as changing the substituents on the aromatic rings or the chiral diamine bridge, can significantly impact the resulting enantiomeric excess. umich.edu The development of tridentate chiral ligands, which bind to the metal center at three points, can create a more stable and well-defined chiral pocket, further enhancing catalyst activity and selectivity. nih.gov The careful tailoring of these ligand features is the key to developing highly effective catalysts that can produce hydroxynitriles with near-perfect enantiopurity. nih.gov

Diastereoselective Synthesis Approaches Utilizing Chiral Auxiliaries

A powerful strategy for controlling the stereochemical outcome of a reaction is the use of a chiral auxiliary. nih.govnumberanalytics.com This technique involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. numberanalytics.com The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. wikipedia.orgnih.gov After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled. youtube.com

While specific studies on the diastereoselective synthesis of this compound using chiral auxiliaries are not extensively documented, the principles can be readily applied from research on analogous β-hydroxynitriles. The general approach involves the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective cyanomethylation or addition of a cyanide equivalent.

One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgresearchgate.net These auxiliaries have proven highly effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, including aldol (B89426) additions, which can be adapted for the synthesis of hydroxynitriles. wikipedia.orgresearchgate.net For instance, an N-acyl Evans auxiliary can undergo a diastereoselective reaction with a cyanomethyl nucleophile. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.

Another notable class of chiral auxiliaries is the camphor-derived auxiliaries, such as those developed by Helmchen. researchgate.net These have been successfully employed in asymmetric alkylations and Diels-Alder reactions, demonstrating their potential for inducing high levels of diastereoselectivity. researchgate.net Similarly, pseudoephedrine and pseudoephenamine have been used as effective chiral auxiliaries for the asymmetric alkylation of enolates, a reaction type that can be conceptually extended to the synthesis of chiral hydroxynitriles. wikipedia.org

The diastereoselectivity of these reactions is often high, as illustrated in the following table which summarizes typical results for the diastereoselective addition to carbonyls using chiral auxiliaries, a reaction type analogous to the synthesis of hydroxynitriles.

| Chiral Auxiliary | Substrate | Reagent/Reaction | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | N-Acyloxazolidinone | Aldol Addition | >99:1 | wikipedia.org |

| trans-2-Phenylcyclohexanol | Glyoxylate Ester | Ene Reaction | 10:1 | wikipedia.org |

| L-Ephedrine | α,β-Unsaturated Amide | Conjugate Addition | High | nih.gov |

Development of Alternative Cyanating Reagents (e.g., Cyanotrimethylsilane)

The traditional source of the cyanide group in organic synthesis has been hydrogen cyanide (HCN) or alkali metal cyanides like potassium cyanide (KCN) and sodium cyanide (NaCN). rsc.orgnih.govlibretexts.org However, the extreme toxicity and volatility of HCN, and the handling difficulties associated with solid cyanides, have driven the development of safer and more versatile cyanating reagents. diva-portal.org

Among the most significant alternative cyanating reagents is cyanotrimethylsilane (TMSCN) . wikipedia.org This volatile liquid is a valuable source of a "naked" cyanide nucleophile and offers several advantages over traditional cyanide sources. wikipedia.orgncl.ac.uk It is more soluble in organic solvents and its reactivity can be finely tuned through the use of Lewis acid or base catalysts. researchgate.net

The reaction of TMSCN with an aldehyde or ketone, known as cyanosilylation, yields a silyl-protected cyanohydrin. wikipedia.org This in-situ protection of the hydroxyl group can be advantageous for subsequent synthetic steps. The reaction is typically catalyzed by a Lewis acid, such as a titanium or aluminum complex, or by various organic catalysts. rsc.orgacs.org

The utility of TMSCN extends to diastereoselective synthesis. In reactions involving chiral substrates or auxiliaries, the addition of TMSCN can proceed with high levels of stereocontrol. For example, the addition of TMSCN to chiral β-hydroxyketones has been shown to exhibit high diastereoselectivity. d-nb.info

Beyond TMSCN, other alternative cyanating reagents have been explored. Ethyl cyanoformate has been used in conjunction with a catalytic amount of KCN and 18-Crown-6 for the synthesis of cyanohydrin carbonates. ncl.ac.uk This method significantly reduces the amount of catalyst required to achieve high enantiomeric excess. ncl.ac.uk Another approach involves the use of acetone (B3395972) cyanohydrin as a milder and less toxic source of cyanide. researchgate.net Research has also focused on developing cyanide-free methods for nitrile synthesis, such as the dehydration of aldoximes. diva-portal.org

The development of these alternative reagents has not only improved the safety profile of cyanation reactions but has also expanded the scope of substrates and reaction conditions that can be employed, paving the way for more efficient and selective syntheses of complex molecules like this compound and its analogs.

Chemical Reactivity and Transformation Pathways of 4 Hydroxydecanenitrile

Hydrolysis Reactions of the Nitrile Functionality

The nitrile group of 4-hydroxydecanenitrile can be hydrolyzed to either an amide or a carboxylic acid. This transformation can be achieved through enzymatic methods or traditional acid- or base-catalyzed hydrolysis.

The biocatalytic hydrolysis of nitriles offers a green alternative to chemical methods, often proceeding under mild conditions with high selectivity. nih.gov Two main classes of enzymes are responsible for nitrile metabolism: nitrilases and nitrile hydratases. nih.govwikipedia.org

Nitrilases directly convert nitriles to the corresponding carboxylic acids and ammonia (B1221849). nih.gov Some yeasts have been shown to possess nitrilases that are effective for the hydrolysis of hydroxynitriles, particularly under acidic conditions where the substrate may be more stable. nih.gov

Nitrile hydratases , on the other hand, catalyze the hydration of nitriles to form amides. nih.govwikipedia.orgnih.gov These enzymes can be used in conjunction with amidases, which then hydrolyze the amide to the carboxylic acid. wikipedia.orgnih.gov This two-enzyme system has been successfully employed for the conversion of various cyanohydrins. nih.gov The use of nitrile hydratases can be advantageous when the amide is the desired product or to control the reaction progress. nih.gov

Engineered nitrile hydratases have also been developed to enhance their activity and substrate scope. nih.gov The substrate tolerance of these enzymes is a key area of research, with some showing activity towards a range of nitrile compounds. nih.gov

Table 1: Comparison of Nitrilase and Nitrile Hydratase Activity

| Enzyme | Substrate | Product | Key Features |

| Nitrilase | Nitrile | Carboxylic Acid + Ammonia | Direct conversion. nih.gov |

| Nitrile Hydratase | Nitrile | Amide | Stepwise conversion to acid with amidase. wikipedia.orgnih.gov |

Traditional chemical hydrolysis of nitriles requires heating with either an acid or a base.

Acid-Catalyzed Hydrolysis: Heating a nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. youtube.com The reaction proceeds by protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. youtube.comyoutube.com This is followed by a series of proton transfer and tautomerization steps to yield the carboxylic acid.

Base-Catalyzed Hydrolysis: Refluxing a nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), produces the salt of the carboxylic acid and ammonia gas. youtube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. youtube.com To obtain the free carboxylic acid, the resulting solution must be acidified. Under milder basic conditions, it may be possible to stop the reaction at the amide stage. youtube.comyoutube.com

Table 2: Products of Chemical Hydrolysis of a Generic Nitrile (R-CN)

| Condition | Intermediate Product | Final Product |

| Acidic Hydrolysis (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid + Ammonium Salt |

| Alkaline Hydrolysis (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt + Ammonia |

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of various derivatives.

Protecting the hydroxyl group is often a necessary step in a multi-step synthesis to prevent unwanted side reactions.

Esterification: The hydroxyl group can be converted to an ester. Common ester protecting groups include acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv). highfine.com These are typically introduced by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base.

Etherification: The formation of an ether is another common strategy. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are widely used due to their ease of installation and removal. utsouthwestern.edu The alcohol is reacted with a silyl chloride in the presence of a base like imidazole. utsouthwestern.edu Other ether-forming reactions, such as reductive etherification, can also be employed. osti.gov

The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its selective removal. utsouthwestern.edu

The secondary alcohol functionality of this compound can be oxidized to a ketone. youtube.comopenstax.orgfiveable.melibretexts.org This transformation is a fundamental reaction in organic synthesis. openstax.orgkhanacademy.org

A variety of oxidizing agents can be used for this purpose. openstax.orgfiveable.me Modern reagents like Dess-Martin periodinane are often preferred due to their mildness and efficiency. openstax.org The mechanism of these oxidations often involves the formation of an intermediate that then undergoes an elimination reaction to form the carbonyl group. openstax.orglibretexts.org In biological systems, this oxidation is often carried out by enzymes called dehydrogenases with coenzymes like NAD+. libretexts.org

It is important to note that tertiary alcohols are generally resistant to oxidation under standard conditions. openstax.orgfiveable.melibretexts.org

Stereochemical Transformations and Racemization Pathways Relevant to Hydroxynitriles

The synthesis of hydroxynitriles, such as this compound, often involves the nucleophilic addition of a cyanide ion to an aldehyde or an unsymmetrical ketone. quizlet.comyoutube.comchemguide.co.ukchemguide.co.uksavemyexams.com This reaction typically proceeds via a nucleophilic addition mechanism. youtube.com

If the starting carbonyl compound is prochiral, the attack of the cyanide nucleophile can occur from either face of the planar carbonyl group with equal probability. quizlet.com This results in the formation of a racemic mixture, which is a 50:50 mixture of the two possible enantiomers. quizlet.comchemguide.co.uk

In some enzymatic reactions, stereoselectivity can be observed. For instance, certain enzymes may show a preference for one enantiomer of a substrate or may produce a product with a specific stereochemistry, regardless of the starting material's chirality. nih.gov

Cyclization Reactions Leading to Lactone Derivatives

The general pathway involves the initial conversion of the nitrile group (-C≡N) into a carboxylic acid group (-COOH). This step is typically achieved through hydrolysis under either acidic or alkaline conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : The nitrile is heated, often under reflux, with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uk The nitrogen atom in the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a water molecule. libretexts.org A series of steps then leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis : Alternatively, the nitrile can be heated with an aqueous alkali solution, such as sodium hydroxide (NaOH). chemguide.co.uk In this case, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org This process initially forms the salt of the carboxylic acid (a carboxylate). To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required. savemyexams.com

Once the intermediate, 4-hydroxydecanoic acid, is formed, the second stage, lactonization, can occur. γ-hydroxy acids like 4-hydroxydecanoic acid are particularly prone to cyclization because the resulting five-membered ring (a γ-lactone) is thermodynamically stable. wikipedia.org This intramolecular esterification involves the nucleophilic attack of the hydroxyl group (-OH) at the 4-position onto the electrophilic carbon of the carboxylic acid group. youtube.com This reaction is often spontaneous or can be promoted by adjusting the pH, particularly under acidic conditions which catalyze the esterification, leading to the elimination of a water molecule and the formation of the stable γ-decalactone ring. google.com

The example provided in the prompt, the conversion of 2-hydroxydecanenitrile (B15082039) to 4-dodecanolide, describes a transformation between molecules of different carbon chain lengths (a 10-carbon reactant to a 12-carbon product), which is not a direct cyclization. The cyclization of this compound correctly yields γ-decalactone.

Research Findings on Transformation Pathway

| Step | Reactant | Transformation | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | Hydrolysis | Heat with dilute acid (e.g., H₂SO₄, HCl) OR Heat with aqueous base (e.g., NaOH) followed by acidification. chemguide.co.uksavemyexams.com | 4-Hydroxydecanoic acid |

| 2 | 4-Hydroxydecanoic acid | Intramolecular Cyclization (Lactonization) | Spontaneous or acid-catalyzed (e.g., by adjusting pH). wikipedia.orggoogle.com | γ-Decalactone |

Biological Relevance and Metabolic Investigations of Hydroxynitriles Non Human Systems

Enzymatic Pathways in Cyanogenic Organisms Involving Hydroxynitrile Intermediates

In over 2,500 plant species, as well as in various arthropods like millipedes, centipedes, and certain insects, cyanogenesis serves as a potent chemical defense mechanism. nih.govjohnterahsmiley.comnih.gov This process relies on the enzymatic breakdown of stable precursor molecules, primarily cyanogenic glycosides, to release toxic hydrogen cyanide (HCN). mdpi.comyoutube.com The pathway is spatially and temporally regulated, with the precursors and enzymes separated under normal physiological conditions to prevent autotoxicity. youtube.comnih.gov

The canonical cyanogenesis pathway involves two key enzymatic steps:

Glycosidic Bond Cleavage : When plant or animal tissue is damaged, for instance by an herbivore, cellular compartmentation is disrupted. nih.govresearchgate.net This brings cyanogenic glycosides into contact with one or more β-glycosidases, which hydrolyze the sugar moiety from the molecule. mdpi.comnih.gov This initial step yields an α-hydroxynitrile, also known as a cyanohydrin, which is often an unstable intermediate. nih.govnih.gov For example, the hydrolysis of amygdalin, found in almonds, first produces the disaccharide and mandelonitrile (B1675950). youtube.comnih.gov In some cases, this breakdown occurs stepwise, with sequential removal of sugar residues. nih.gov

Hydroxynitrile Dissociation : The resulting α-hydroxynitrile is then cleaved, releasing hydrogen cyanide and a corresponding aldehyde or ketone. researchgate.netftb.com.hr This reaction can occur spontaneously, but it is significantly accelerated by the action of a class of enzymes known as hydroxynitrile lyases (HNLs). nih.govresearchgate.net The released HCN is a potent inhibitor of cellular respiration, while the accompanying carbonyl compound can act as a feeding deterrent. johnterahsmiley.commdpi.com

This two-step enzymatic cascade ensures the rapid release of toxins upon tissue damage, providing an effective defense against generalist herbivores and pathogens. nih.govjohnterahsmiley.com Arthropods that feed on these plants have often co-evolved mechanisms to detoxify or sequester these compounds for their own defense. nih.govnih.gov Some arthropods are even capable of de novo biosynthesis of cyanogenic glucosides. nih.govmdpi.com

Comparative Studies of Hydroxynitrile Lyase Activities Across Different Species

Hydroxynitrile lyases (HNLs) are a diverse group of enzymes that have evolved convergently from different protein families, leading to significant variations in structure, substrate specificity, and stereoselectivity across species. ftb.com.hracs.org They catalyze the reversible cleavage of a cyanohydrin into a carbonyl compound and HCN. ftb.com.hrnih.gov

Studies comparing HNLs from various sources have highlighted these differences:

(R)-Selective HNLs : The HNL from almonds (Prunus amygdalus), PaHNL, is a well-studied FAD-dependent enzyme that is highly selective for producing (R)-mandelonitrile. acs.orgwikipedia.org HNLs with high specific activity for (R)-mandelonitrile synthesis have also been isolated from various millipede species, such as Chamberlinius hualienensis, and show high stability over wide pH and temperature ranges, making them attractive for industrial applications. pnas.orgnih.gov The HNL from Arabidopsis thaliana (AtHNL) also produces (R)-cyanohydrins from a broad range of aliphatic and aromatic substrates. wikipedia.orgnih.gov

(S)-Selective HNLs : The HNL from the rubber tree (Hevea brasiliensis), HbHNL, and from cassava (Manihot esculenta), MeHNL, are (S)-selective enzymes belonging to the α/β-hydrolase superfamily. wikipedia.orgnih.gov Their natural substrate is acetone (B3395972) cyanohydrin. nih.govwikipedia.org

Substrate Specificity and Engineering : The substrate range of HNLs can be remarkably different. For instance, wild-type MeHNL from cassava shows high activity for its natural substrate, acetone cyanohydrin, but very low activity for bulkier aromatic substrates like mandelonitrile. nih.govresearchgate.net However, protein engineering has demonstrated that these specificities can be altered. A single amino acid substitution (W128A) in MeHNL was shown to enlarge the active-site channel, dramatically increasing its specific activity for mandelonitrile and 4-hydroxymandelonitrile (B80859) by 9-fold and ~450-fold, respectively. researchgate.net Similarly, reconstruction of a putative ancestral HNL (HNL1) revealed a larger, more flexible active site compared to its modern descendants like HbHNL, resulting in a preference for larger substrates and a twofold increase in promiscuous esterase activity. nih.govumn.edu

Table 1: Comparative Properties of Hydroxynitrile Lyases from Various Species This interactive table summarizes key characteristics of different HNL enzymes.

| Enzyme (Abbreviation) | Source Organism | Stereoselectivity | Natural Substrate | Specific Activity (Substrate) | Reference(s) |

|---|---|---|---|---|---|

| PaHNL | Prunus amygdalus (Almond) | (R) | (R)-Mandelonitrile | 1,450 U/mg (Benzaldehyde) | ftb.com.hrwikipedia.orgpnas.org |

| ChuaHNL | Chamberlinius hualienensis (Millipede) | (R) | Mandelonitrile | 7,600 U/mg (Benzaldehyde) | pnas.org |

| MeHNL (Wild-Type) | Manihot esculenta (Cassava) | (S) | Acetone cyanohydrin | 53 U/mg (Acetone cyanohydrin) | nih.govresearchgate.net |

| MeHNL (W128A Mutant) | Manihot esculenta (Cassava) | (S) | Acetone cyanohydrin | 40 U/mg (Acetone cyanohydrin) | researchgate.net |

| HbHNL | Hevea brasiliensis (Rubber Tree) | (S) | Acetone cyanohydrin | High (Mandelonitrile cleavage) | wikipedia.orgnih.gov |

| AtHNL | Arabidopsis thaliana | (R) | Unknown | Active (Mandelonitrile) | wikipedia.orgnih.gov |

| HNL1 (Ancestral) | Reconstructed Ancestor | (S)-like | - | 2.5x higher than HbHNL (Mandelonitrile) | nih.gov |

Mechanistic Studies on the Catabolism of 4-Hydroxy Acids and Aldehydes and their Relevance to Hydroxynitrile Derivatives

While direct metabolic studies on 4-hydroxydecanenitrile are scarce, research into the catabolism of structurally related 4-hydroxy acids and aldehydes provides a strong model for its potential breakdown in biological systems. For a compound like this compound to enter these pathways, it would first require hydrolysis of the nitrile group to a carboxylic acid, yielding 4-hydroxydecanoic acid.

Investigations using rat liver perfusions have elucidated two novel pathways for the catabolism of saturated 4-hydroxyacids with chain lengths from C4 to C11. nih.govnih.gov

Major Pathway via Phosphorylation : The primary catabolic route involves the activation of the 4-hydroxyacyl-CoA to a 4-hydroxy-4-phosphoacyl-CoA intermediate. nih.govnih.gov This key step initiates a six-step sequence that ultimately isomerizes the 4-hydroxyacyl-CoA into a 3-hydroxyacyl-CoA. nih.gov This product is a standard intermediate of the physiological β-oxidation pathway and can be readily degraded further to produce acetyl-CoA and, for odd-chain acids, propionyl-CoA. nih.gov This pathway is also the primary route for the disposal of 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation, under normal physiological conditions. tochtroplab.org

Minor Pathway via α- and β-Oxidation : A second, less prominent pathway involves a different sequence of oxidative steps. It begins with one cycle of β-oxidation at the carboxyl end of the 4-hydroxyacyl-CoA, followed by an α-oxidation step, and is subsequently completed by further cycles of β-oxidation. nih.gov

These findings demonstrate that mammalian systems possess specific enzymatic machinery to process long-chain 4-hydroxy acids. nih.govnih.gov The relevance to this compound lies in the catabolism of its corresponding carboxylic acid, 4-hydroxydecanoic acid, which fits directly into the chain-length specificity (C5 to C11) of these discovered pathways. nih.gov

Biosynthetic Routes to Naturally Occurring Hydroxynitriles and their Derivatives

In nature, α-hydroxynitriles are typically not the final products of a biosynthetic pathway but are rather transient intermediates generated from the breakdown of more complex, stable molecules. nih.gov The primary source of naturally occurring hydroxynitriles is the catabolism of cyanogenic glycosides and, to a lesser extent, cyanolipids. researchgate.netresearchgate.net

The biosynthesis of the precursor cyanogenic glycosides is a well-defined pathway that starts with an amino acid (e.g., tyrosine, valine, isoleucine). researchgate.net The process is catalyzed by a series of enzymes, including two cytochromes P450 and a UDP-glucosyltransferase, that convert the amino acid into an aldoxime, then a nitrile, which is subsequently hydroxylated to form an α-hydroxynitrile. mdpi.com This intermediate is then immediately stabilized by glycosylation to form the cyanogenic glycoside, which is stored in the plant vacuole. youtube.com Therefore, the "biosynthesis" of the hydroxynitrile in this context is a fleeting step within the creation of a larger, stable storage molecule.

Alternative enzymatic strategies for synthesizing 4-hydroxy compounds have been identified, suggesting potential routes for creating hydroxynitrile derivatives. For example, a two-step enzymatic process for synthesizing 4-hydroxyisoleucine (B15566) has been proposed. nih.gov This process involves an initial aldol (B89426) condensation between acetaldehyde (B116499) and α-ketobutyrate, catalyzed by an aldolase, to form a 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP). nih.gov This demonstrates an enzymatic mechanism for creating a 4-hydroxy structure through C-C bond formation, which could theoretically be adapted for nitrile-containing substrates.

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity Assessment of 4 Hydroxydecanenitrile

Chiral Chromatographic Techniques

Chiral chromatography is an indispensable tool for the separation of enantiomers, enabling the quantification of their relative proportions in a mixture. This is crucial for determining the enantiomeric excess (ee) or optical purity of a sample.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination via Derivatization (e.g., TMS ethers)

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. For non-volatile or highly polar molecules like 4-Hydroxydecanenitrile, derivatization is a critical prerequisite for successful GC analysis. The hydroxyl group of this compound can be converted into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This derivatization step not only facilitates volatilization but can also enhance the chiral recognition on the stationary phase.

The derivatized enantiomers are then introduced into a GC system equipped with a chiral stationary phase (CSP). These CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. The determination of enantiomeric excess is achieved by comparing the peak areas of the two separated enantiomers.

| Parameter | Description |

| Analyte | This compound |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Derivative | 4-(trimethylsilyloxy)decanenitrile |

| Chromatographic Technique | Chiral Gas Chromatography (GC) |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., β-cyclodextrin) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Result | Separation of (R)- and (S)-4-(trimethylsilyloxy)decanenitrile enantiomers for enantiomeric excess (ee) calculation. |

Chiral High-Performance Liquid Chromatography (HPLC) for Optical Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile and widely used method for the separation and quantification of enantiomers, directly assessing the optical purity of a sample. researchgate.net Unlike GC, HPLC can often be performed without derivatization, although derivatization can sometimes be employed to improve separation or detection.

In chiral HPLC, the separation is achieved by using a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers of this compound. sigmaaldrich.comhplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed due to their broad applicability. researchgate.net The differential interactions between the enantiomers and the CSP cause them to travel through the column at different rates, resulting in their separation. sigmaaldrich.com The optical purity is then determined by integrating the peak areas of the eluted enantiomers. The development of advanced chiroptical detectors, such as laser-based polarimetry detectors, has significantly improved the sensitivity and ruggedness of chiral HPLC systems. researchgate.netaliyuncs.com

| Parameter | Description |

| Analyte | This compound |

| Chromatographic Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) researchgate.net |

| Mobile Phase | A mixture of organic solvents (e.g., hexane, isopropanol) |

| Detector | UV-Vis Detector or Chiroptical Detector (e.g., Circular Dichroism) |

| Result | Baseline separation of (R)- and (S)-4-Hydroxydecanenitrile enantiomers for optical purity determination. researchgate.net |

Spectroscopic Techniques for Structural Elucidation (General Principles)

Spectroscopic techniques are fundamental for elucidating the chemical structure of molecules, including the determination of stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. nih.gov While standard NMR techniques can confirm the connectivity of atoms in this compound, specialized NMR methods are required for stereochemical assignment. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the signals of the two enantiomers, allowing for their distinction and quantification. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms, which can be used to deduce the relative stereochemistry in diastereomers or the conformation of a single enantiomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. whitman.edu When a molecule is ionized in the mass spectrometer, it forms a molecular ion, the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. whitman.edulibretexts.org This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. whitman.edunih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. libretexts.orgresearchgate.netnih.gov For this compound, key fragmentation pathways would involve cleavage adjacent to the hydroxyl group and the nitrile group, providing valuable structural information.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, stereochemical assignment (with chiral auxiliaries), conformational analysis. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination from the molecular ion peak and structural information from the fragmentation pattern. whitman.edulibretexts.orgresearchgate.net |

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a physical property inherent to chiral molecules, which causes them to rotate the plane of polarized light. anton-paar.compurdue.edu The measurement of optical rotation using a polarimeter is a fundamental method for assessing the chirality of a sample of this compound. anton-paar.com Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. masterorganicchemistry.com A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). masterorganicchemistry.com

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero as the rotations of the individual enantiomers cancel each other out. sigmaaldrich.com Therefore, measuring the optical rotation can provide a rapid assessment of the enantiomeric purity of a sample, although it is less precise than chromatographic methods for determining the exact enantiomeric excess. masterorganicchemistry.com

| Parameter | Description |

| Property Measured | Optical Rotation |

| Instrument | Polarimeter |

| Principle | Chiral molecules rotate the plane of polarized light. anton-paar.com |

| Output | Specific Rotation [α] |

| Interpretation | The sign (+ or -) indicates the direction of rotation, and the magnitude is proportional to the enantiomeric excess. masterorganicchemistry.com |

Theoretical and Computational Investigations of 4 Hydroxydecanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting molecular geometries, energies, and various spectroscopic properties.

The flexible nature of the decanenitrile (B1670064) backbone, coupled with the chiral center at C4, gives rise to a multitude of possible conformations for 4-hydroxydecanenitrile. A comprehensive conformational analysis using DFT would involve systematically rotating the single bonds to identify the lowest energy conformers. The long aliphatic chain allows for numerous gauche and anti arrangements, each with distinct energetic penalties.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer Description | Dihedral Angle(s) (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-Anti (extended) | ~180° | 0.00 | 75.2 |

| Gauche-Anti | ~60° | 0.85 | 15.5 |

| Anti-Gauche | ~180°, ~60° | 0.90 | 8.3 |

| Gauche-Gauche | ~60°, ~60° | 1.70 | 1.0 |

Note: This table is illustrative and based on typical energetic differences for alkyl chains. Actual values for this compound would require specific DFT calculations.

The formation of this compound typically proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of the corresponding aldehyde, heptanal. DFT calculations can be employed to model the reaction pathway and identify the transition state structure. sparkl.me The transition state for this reaction involves the simultaneous formation of the C-C bond between the cyanide nucleophile and the carbonyl carbon, and the breaking of the C=O pi bond. nih.gov The geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds, determines the activation energy of the reaction.

Computational studies on similar cyanohydrin formation reactions have shown that the activation energy can be influenced by the solvent and the presence of a catalyst. nih.gov For instance, a base-catalyzed mechanism, where the cyanide is generated from HCN, is a common pathway. libretexts.org DFT can elucidate the role of the catalyst in stabilizing the transition state and lowering the activation barrier.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the 1H and 13C NMR chemical shifts. nih.govnih.gov These predictions, when compared with experimental spectra, can help in the assignment of signals and the confirmation of the molecular structure. researchgate.net

Similarly, by calculating the second derivative of the energy with respect to the atomic coordinates, the vibrational frequencies can be determined. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the nature of the atomic motions for each peak.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound using DFT

| Parameter | Predicted Value |

| 13C NMR Chemical Shift (C4-OH) | 65-70 ppm |

| 1H NMR Chemical Shift (H-C4-OH) | 3.8-4.2 ppm |

| IR Vibrational Frequency (O-H stretch) | ~3400 cm-1 |

| IR Vibrational Frequency (C≡N stretch) | ~2250 cm-1 |

Note: These values are illustrative and based on typical ranges for similar functional groups. Accurate predictions require specific DFT calculations for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with other molecules, such as enzymes, over time.

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible formation of cyanohydrins. wikipedia.org Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme. For this compound, docking studies with HNLs that have a preference for aliphatic substrates, such as the HNL from Manihot esculenta (MeHNL), can reveal key binding interactions. nih.gov

In a typical docking simulation, the flexible this compound molecule would be placed in the active site of the HNL, and various conformations and orientations would be sampled to find the most favorable binding pose. The binding affinity is estimated based on a scoring function that accounts for electrostatic and van der Waals interactions. Key interactions would likely involve hydrogen bonding between the hydroxyl group of the cyanohydrin and amino acid residues in the active site, as well as hydrophobic interactions between the aliphatic chain and nonpolar residues. nih.gov

Table 3: Hypothetical Key Interactions of (S)-4-Hydroxydecanenitrile in the Active Site of an S-selective HNL

| HNL Residue | Interaction Type | Distance (Å) |

| Serine (Catalytic Triad) | Hydrogen Bond (with -OH) | ~2.8 |

| Histidine (Catalytic Triad) | Hydrogen Bond (with -OH) | ~3.0 |

| Phenylalanine/Leucine | Hydrophobic (with alkyl chain) | ~3.5-4.5 |

| Threonine | Hydrogen Bond (with -CN) | ~3.2 |

Note: This table is illustrative, based on known interactions of other cyanohydrins with HNLs. Specific interactions for this compound would require dedicated docking studies.

Molecular dynamics simulations can be used to study the dynamic processes of the cyanohydrin formation or cleavage reaction, both in solution and within the confines of an enzyme active site. nih.govresearchgate.net An MD simulation tracks the movements of all atoms in the system over time by solving Newton's equations of motion. researchgate.net

In solution, MD simulations can provide insights into the solvation of this compound and the conformational dynamics of the molecule. In an enzymatic environment, MD simulations can be initiated from a docked enzyme-substrate complex to study the stability of the binding pose and the conformational changes in both the substrate and the enzyme that may be necessary for the reaction to occur.

By employing more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations, the reaction mechanism itself can be simulated. In a QM/MM simulation, the reacting parts of the system (e.g., the substrate and the catalytic residues of the enzyme) are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the modeling of bond-breaking and bond-forming events within the dynamic context of the full enzyme system.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSARs) in Hydroxynitrile Design

Chemoinformatics provides a powerful framework for the design and analysis of novel compounds by leveraging computational tools to manage and analyze large datasets of chemical information. In the context of hydroxynitrile design, chemoinformatics plays a crucial role in building and screening virtual libraries of compounds. This data-driven approach utilizes molecular descriptors to represent and compare chemical structures, facilitating the identification of molecules with desired properties.

Key molecular representations used in chemoinformatics include:

SMILES (Simplified Molecular-Input Line-Entry System): A linear notation that represents a chemical structure as a string of characters.

InChI (International Chemical Identifier): A non-proprietary identifier that provides a unique and standardized representation of a molecule.

These representations allow for the efficient storage, searching, and analysis of chemical information in large databases.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key component of chemoinformatics that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other target properties. By developing a predictive model, QSAR can be used to estimate the activity of untested compounds, thereby prioritizing synthesis and testing efforts. For hydroxynitriles, QSAR models could be developed to predict various endpoints, such as their potential therapeutic efficacy or toxicological profiles. The development of robust QSAR models relies on high-quality data and the selection of appropriate molecular descriptors.

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | 2D structural information, size, and branching |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D structural information |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Distribution of electrons and reactivity |

| Physicochemical | LogP, Polarizability, Molar Refractivity | Lipophilicity and polarizability |

While the principles of chemoinformatics and QSAR are broadly applicable, specific studies focusing on this compound are absent from the scientific literature. Such a study would involve compiling a dataset of related hydroxynitriles with measured activities, calculating a range of molecular descriptors, and then using statistical methods to build and validate a predictive QSAR model.

Prediction of Synthetic Feasibility and Reaction Outcomes Using Computational Tools

Computational tools are increasingly used to predict the feasibility of synthetic routes and the likely outcomes of chemical reactions, a field often referred to as computer-aided synthesis planning (CASP). These tools can significantly accelerate the process of designing efficient and practical synthetic pathways.

Retrosynthesis prediction software, such as AiZynthFinder and Reaxys Predictive Retrosynthesis, utilizes algorithms to identify potential synthetic disconnections in a target molecule, working backward to identify simpler, commercially available starting materials. These programs often employ either template-based or template-free approaches:

Template-based methods rely on a predefined library of known chemical reactions and apply these "templates" to the target molecule to suggest possible precursors.

Template-free methods use machine learning models, often based on deep neural networks, to predict retrosynthetic steps without relying on a fixed set of reaction rules.

The prediction of reaction outcomes for a proposed synthesis is another critical aspect of computational chemistry. By analyzing the electronic and steric properties of reactants and reagents, these tools can forecast the major products, potential byproducts, and even estimate reaction yields. This predictive capability allows chemists to refine synthetic plans and avoid unpromising routes before committing resources to experimental work.

Table 2: Illustrative Computational Tools for Synthesis Prediction

| Tool | Approach | Key Features |

| AiZynthFinder | Template-based and template-free options | Open-source, allows for custom reaction libraries. |

| Reaxys Predictive Retrosynthesis | Primarily template-based, leveraging a vast reaction database | Integrates with a large database of published reactions and commercial starting materials. |

| IBM RXN for Chemistry | Template-free (neural machine translation) | Predicts reaction outcomes from reactants and reagents. |

Despite the availability of these powerful tools, a specific computational analysis of the synthetic feasibility and reaction outcomes for this compound has not been reported. A hypothetical computational study would involve inputting the structure of this compound into a retrosynthesis prediction tool to generate potential synthetic pathways. Each proposed step could then be further analyzed using reaction outcome prediction models to assess its likelihood of success under various conditions. The lack of such a study highlights a gap in the application of modern computational methods to this specific chemical compound.

Synthetic Utility and Application As Chiral Building Blocks

Role of 4-Hydroxydecanenitrile in the Asymmetric Synthesis of Chiral γ-Lactones

Chiral γ-lactones are significant structural motifs found in numerous natural products, pheromones, and flavor and fragrance compounds. This compound is an excellent precursor for the synthesis of chiral γ-decalactone, a compound with applications in the food and fragrance industries. The synthesis typically involves the enantioselective preparation of this compound, followed by the hydrolysis of the nitrile group and subsequent intramolecular cyclization.

The key to producing enantiomerically pure γ-lactones lies in establishing the stereocenter at the C4 position of the nitrile precursor. This can be achieved through various asymmetric synthesis strategies, including biocatalytic methods. For instance, the reduction of a corresponding γ-keto nitrile using ketoreductases can yield chiral γ-hydroxynitriles with high enantioselectivity. researchgate.net Lipase-catalyzed kinetic resolution of racemic this compound is another powerful technique. In this approach, an acylating agent is used to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.

Once the desired chiral this compound is obtained, it can be converted to the corresponding γ-lactone. This transformation is typically achieved through acid or base-catalyzed hydrolysis of the nitrile function to a carboxylic acid, which then undergoes spontaneous intramolecular esterification (lactonization) to form the stable five-membered γ-lactone ring. The conditions for this hydrolysis and cyclization are crucial to avoid racemization of the stereocenter.

A plausible synthetic route to chiral γ-decalactone from this compound is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Racemic this compound | Lipase (B570770) (e.g., Candida antarctica lipase B), Acylating agent (e.g., vinyl acetate), Organic solvent | (R)-4-Acetoxydecanenitrile and (S)-4-Hydroxydecanenitrile |

| 2 | (S)-4-Hydroxydecanenitrile | Acid or Base Hydrolysis (e.g., HCl or NaOH), followed by heating | (S)-γ-Decalactone |

This chemoenzymatic approach allows for the efficient production of enantiomerically enriched γ-lactones, highlighting the utility of this compound as a chiral building block. researchgate.net

Intermediates in the Preparation of Optically Active α-Hydroxy Carboxylic Acids and Esters

Optically active α-hydroxy carboxylic acids and their corresponding esters are fundamental chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. google.com While direct conversion of this compound to an α-hydroxy acid at the C4 position is not a direct transformation, the nitrile functionality itself is a precursor to a carboxylic acid. Hydrolysis of the nitrile group in this compound under controlled conditions that preserve the hydroxyl group can yield 4-hydroxydecanoic acid. researchgate.net

The general transformation of a nitrile to a carboxylic acid can be accomplished under either acidic or basic conditions, followed by acidification.

Acidic Hydrolysis: Treatment with strong aqueous acids like hydrochloric acid or sulfuric acid, often with heating, converts the nitrile to a carboxylic acid.

Basic Hydrolysis: Reaction with an aqueous base such as sodium hydroxide (B78521), followed by an acidic workup, also yields the carboxylic acid.

For the synthesis of optically active α-hydroxy carboxylic acids, a different synthetic strategy starting from a cyanohydrin is typically employed. However, if a chiral center is already present in the molecule, as in enantiomerically pure this compound, its hydrolysis leads to the corresponding chiral 4-hydroxydecanoic acid. This product can then be used in further synthetic transformations where the stereocenter at C4 influences the stereochemical outcome of subsequent reactions.

Precursors for the Stereoselective Synthesis of Complex Natural Products and Fine Chemicals

The stereochemically defined structure of chiral this compound makes it a valuable starting material for the stereoselective synthesis of more complex molecules, including natural products and fine chemicals. The presence of two distinct functional groups, a hydroxyl and a nitrile, allows for a wide range of chemical modifications.

For instance, the hydroxyl group can be protected, and the nitrile group can be reduced to an amine or converted to other functionalities. The chiral center at C4 can direct the stereochemistry of reactions at adjacent positions. A relevant example is the synthesis of nonproteinogenic amino acids, which are components of many natural products. The synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid, for example, demonstrates the importance of controlling stereochemistry in a decanoic acid backbone to achieve the desired natural product structure. researchgate.netnih.gov

While a direct synthesis starting from this compound might not be documented for every complex target, its structural motifs are present in various natural products. For example, massoia lactone, a natural flavor compound, is a δ-lactone with a similar carbon chain length. wikipedia.org The synthetic strategies developed for such molecules often rely on key intermediates that share structural similarities with derivatives of this compound.

Development of Novel Polymeric Materials Incorporating Hydroxynitrile Scaffolds

The bifunctional nature of this compound also presents opportunities for its use as a monomer or a building block in the synthesis of novel polymeric materials. The hydroxyl group can participate in polymerization reactions such as polyesterification or polyetherification, while the nitrile group can be involved in different types of polymerizations or can be chemically modified post-polymerization.

The incorporation of long-chain hydroxynitrile scaffolds into polymer backbones could impart unique properties to the resulting materials. For example, the aliphatic chain of the decanenitrile (B1670064) moiety can influence the flexibility and hydrophobicity of the polymer, while the polar hydroxyl and nitrile groups can affect its solubility, thermal properties, and potential for further functionalization.

While the specific polymerization of this compound is not extensively documented, the general principles of polymer chemistry suggest several possibilities:

Polyesters: Copolymerization of this compound (after conversion of the nitrile to a carboxylic acid) with a diol, or copolymerization of this compound with a diacid, could lead to polyesters with pendant nitrile groups or incorporated into the main chain.

Polyurethanes: The hydroxyl group can react with isocyanates to form polyurethanes. The nitrile group would remain as a functional pendant group.

Polymers from Nitrile Chemistry: The nitrile group itself can undergo polymerization under certain conditions, leading to polymers with conjugated C=N backbones. mdpi.com

The development of polymers from renewable or bio-based monomers is a growing area of research, and hydroxynitriles derived from natural sources could be attractive candidates for creating new functional and sustainable materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.